Methyl 2-(5-chlorothiophen-2-YL)propanoate
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Overview
Description
Methyl 2-(5-chlorothiophen-2-YL)propanoate is an organic compound with the molecular formula C8H9ClO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a chlorine atom at the 5-position of the thiophene ring and a methyl ester group at the 2-position of the propanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-chlorothiophen-2-YL)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-chlorothiophene-2-carboxylic acid.
Esterification: The carboxylic acid is then esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Purification: The resulting ester is purified by distillation or recrystallization to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-chlorothiophen-2-YL)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol), temperature (e.g., 50-100°C).
Reduction: Reducing agent (e.g., lithium aluminum hydride), solvent (e.g., tetrahydrofuran), temperature (e.g., 0-25°C).
Oxidation: Oxidizing agent (e.g., hydrogen peroxide), solvent (e.g., acetic acid), temperature (e.g., 0-25°C).
Major Products
Substitution: Products include substituted thiophenes with various functional groups.
Reduction: Products include the corresponding alcohols.
Oxidation: Products include sulfoxides and sulfones.
Scientific Research Applications
Methyl 2-(5-chlorothiophen-2-YL)propanoate has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties.
Materials Science: It is used in the development of organic electronic materials, including conductive polymers and organic semiconductors.
Chemical Biology: It is employed in the study of thiophene-based compounds and their interactions with biological systems.
Agriculture: It is investigated for its potential use in agrochemicals, including herbicides and fungicides.
Mechanism of Action
The mechanism of action of Methyl 2-(5-chlorothiophen-2-YL)propanoate depends on its specific application. In pharmaceuticals, it may act by interacting with specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chlorine atom and the ester group can influence its binding affinity and selectivity towards these targets. In materials science, its electronic properties are influenced by the thiophene ring, which can participate in π-π stacking interactions and charge transport processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(5-bromothiophen-2-YL)propanoate: Similar structure but with a bromine atom instead of chlorine.
Methyl 2-(5-fluorothiophen-2-YL)propanoate: Similar structure but with a fluorine atom instead of chlorine.
Methyl 2-(5-methylthiophen-2-YL)propanoate: Similar structure but with a methyl group instead of chlorine.
Uniqueness
Methyl 2-(5-chlorothiophen-2-YL)propanoate is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interactions compared to its bromine, fluorine, or methyl analogs. The chlorine atom can participate in specific halogen bonding interactions, which can be advantageous in certain applications, such as pharmaceuticals and materials science.
Properties
IUPAC Name |
methyl 2-(5-chlorothiophen-2-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2S/c1-5(8(10)11-2)6-3-4-7(9)12-6/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBCODXXJLSLEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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